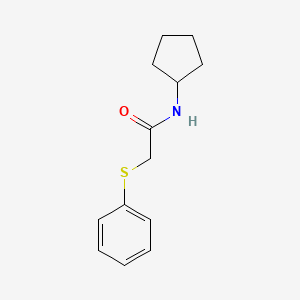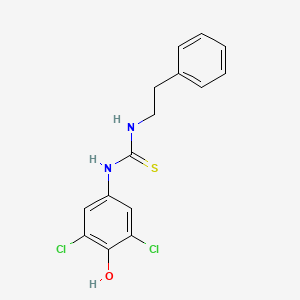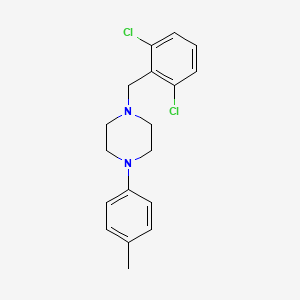![molecular formula C22H18N2O2 B5855812 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5855812.png)
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as DMXB-A, is a benzamide derivative that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have a unique mechanism of action that may offer advantages over currently available treatments. In
作用机制
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide acts as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. This receptor is widely distributed in the central nervous system and plays a crucial role in various physiological processes, including learning and memory, attention, and inflammation. Activation of α7 nAChR by N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to enhance cholinergic neurotransmission, reduce inflammation, and promote neuroprotection.
Biochemical and Physiological Effects
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to improve cognitive function, reduce inflammation, oxidative stress, and neurodegeneration. Additionally, N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its selectivity for α7 nAChR, which allows for more specific targeting of this receptor. Additionally, N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a favorable safety profile in preclinical studies. However, one limitation of using N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is its potential therapeutic applications in Alzheimer's disease, where it has been shown to improve cognitive function and reduce neurodegeneration. Additionally, further research is needed to explore the potential of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in other neurological and psychiatric disorders, such as schizophrenia and depression. Finally, the development of more soluble formulations of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide may improve its bioavailability and efficacy in future studies.
Conclusion
In conclusion, N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a benzamide derivative that has been studied for its potential therapeutic applications in various diseases. Its unique mechanism of action as a selective α7 nAChR agonist offers advantages over currently available treatments. While there are limitations to using N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments, further research is needed to explore its potential in various neurological and psychiatric disorders.
合成方法
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be synthesized by a multi-step process that involves the reaction of 5,7-dimethyl-1,3-benzoxazole-2-amine with 4-(chloromethyl)benzoic acid followed by the reaction with 4-(aminomethyl)benzoic acid. The final product is obtained after purification and isolation steps.
科学研究应用
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to improve cognitive function and reduce inflammation, oxidative stress, and neurodegeneration.
属性
IUPAC Name |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-12-15(2)20-19(13-14)24-22(26-20)17-8-10-18(11-9-17)23-21(25)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZPDBWZNHUUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)


![1'-(4-morpholinyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5855790.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5855793.png)


![N-{2-methoxy-4-[(4-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B5855814.png)
![N-[2-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5855818.png)

![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5855830.png)
![methyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5855832.png)